molecular formula C15H21NO3 B7559255 3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid

3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid

Cat. No. B7559255
M. Wt: 263.33 g/mol
InChI Key: CGOIPGDTSPQFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid, commonly known as EPPA, is a chemical compound with potential applications in scientific research. EPPA is a derivative of the amino acid proline, and its unique chemical structure makes it an attractive candidate for use in a variety of biochemical and physiological experiments. In

Scientific Research Applications

EPPA has a wide range of potential applications in scientific research. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition may have potential therapeutic applications in the treatment of type 2 diabetes. EPPA has also been shown to inhibit the growth of cancer cells, potentially making it a useful tool in cancer research.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is thought to involve the binding of the compound to the active site of DPP-4. This binding inhibits the activity of the enzyme, leading to increased levels of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 plays a key role in the regulation of glucose metabolism, and its increased levels can lead to improved glycemic control.
Biochemical and Physiological Effects:
EPPA has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DPP-4, it has been shown to increase the levels of GLP-1 and insulin in the body. It has also been shown to reduce inflammation and oxidative stress, potentially making it a useful tool in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPA in lab experiments is its specificity for DPP-4. This specificity allows researchers to selectively inhibit the activity of this enzyme, without affecting other enzymes or processes in the body. However, one limitation of using EPPA is its relatively low potency compared to other DPP-4 inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on EPPA. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanism of action of EPPA and its potential benefits in this area. Another area of interest is its potential use in cancer research. Additional studies are needed to determine the full extent of its anti-cancer properties and its potential use in the development of new cancer therapies. Finally, further research is needed to optimize the synthesis method of EPPA and to develop more potent derivatives of the compound.

Synthesis Methods

EPPA is synthesized through a multi-step process involving the reaction of proline with various reagents. The first step involves the protection of the amine group on proline using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The next step involves the reaction of the protected proline with ethyl benzoylacetate, which leads to the formation of an intermediate compound. This intermediate is then reduced to form the desired product, EPPA.

properties

IUPAC Name

3-[(4-ethylbenzoyl)-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-12-5-7-13(8-6-12)15(19)16(11(2)3)10-9-14(17)18/h5-8,11H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIPGDTSPQFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(CCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.